3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide
Overview
Description
3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a thiazole ring, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction.
Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions, using ethylamine as the nucleophile.
Final Coupling Step: The final step involves coupling the thiazole ring with the cyclopentyl and ethylamino groups under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide compound with similar structural features.
Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Cyclopentyl Compounds: Compounds containing the cyclopentyl group, which may have similar chemical properties.
Uniqueness
3-cyclopentyl-N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propanamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler or less complex compounds.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-2-22-18(26)14-27-21-24-19(16-10-4-3-5-11-16)20(28-21)23-17(25)13-12-15-8-6-7-9-15/h3-5,10-11,15H,2,6-9,12-14H2,1H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCUBSYKLNTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)CCC2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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